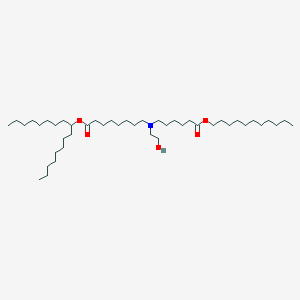![molecular formula C20H28O2 B3025772 (1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol CAS No. 60113-11-3](/img/structure/B3025772.png)
(1R-trans)-5-butyl-2-[3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Übersicht
Beschreibung
Cannabidibutol (CBDB) ist ein geringfügiges Phytocannabinoid, das in der Pflanze Cannabis sativa vorkommt. Es ist strukturell ähnlich wie Cannabidiol (CBD), hat jedoch eine Butyl-Seitenkette anstelle einer Pentyl-Seitenkette. Diese Verbindung gewinnt aufgrund ihrer potenziellen therapeutischen Eigenschaften und ihrer Rolle als Verunreinigung in Cannabidiol-Produkten an Bedeutung .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Cannabidibutol beinhaltet typischerweise die Kondensation von Olivetol mit einem geeigneten Butylierungsmittel unter sauren Bedingungen. Diese Reaktion bildet die Kernstruktur von Cannabidibutol. Der Prozess kann mehrere Schritte umfassen, einschließlich der Reinigung und Isolierung des Endprodukts .
Industrielle Produktionsmethoden
Die industrielle Produktion von Cannabidibutol ist nicht so weit verbreitet wie bei anderen Cannabinoiden wie Cannabidiol. Es kann mit ähnlichen Techniken hergestellt werden, z. B. mit Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Isolierung. Der Produktionsprozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Wirkmechanismus
Target of Action
Cannabidibutol, also known as Unii-ssj25E98QV or UNII-SSJ25E98QV, is a phytocannabinoid that is structurally similar to cannabidiol (CBD), a major non-psychoactive compound found in Cannabis sativa . Like CBD, Cannabidibutol is believed to interact with the endocannabinoid system within the body . This system includes two primary types of receptors: cannabinoid receptors 1 and 2 (CB1 and CB2) . These receptors are involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Mode of Action
It is known that cannabidibutol, like cbd, acts on cannabinoid receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems, including the brain . The interaction of Cannabidibutol with these receptors can lead to various physiological changes .
Biochemical Pathways
Cannabidibutol, like other cannabinoids, is believed to affect several biochemical pathways. It has been suggested that Cannabidibutol could be neuroprotective, cardioprotective, and anti-inflammatory . The precise biochemical pathways affected by cannabidibutol and their downstream effects remain to be fully elucidated .
Pharmacokinetics
It is generally recognized that the adme properties of a drug-like molecule are crucial for its potential to become a therapeutic agent
Result of Action
It has been suggested that cannabidibutol, like cbd, could have a wide spectrum of effects at a molecular, cellular, and organ level, affecting inflammation, oxidative damage, cell survival, pain, vasodilation, and excitability, among others .
Action Environment
The action, efficacy, and stability of Cannabidibutol could be influenced by various environmental factors. For instance, the presence of other cannabinoids in the environment could potentially affect the action of Cannabidibutol . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cannabidibutol typically involves the condensation of olivetol with a suitable butylating agent under acidic conditions. This reaction forms the core structure of cannabidibutol. The process may involve multiple steps, including purification and isolation of the final product .
Industrial Production Methods
Industrial production of cannabidibutol is not as widespread as other cannabinoids like cannabidiol. it can be produced using similar techniques, such as high-performance liquid chromatography (HPLC) for purification and isolation. The production process involves careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Cannabidibutol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cannabidibutol kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in Cannabidibutol vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Cannabidibutol-Molekül einführen.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Cannabidibutol. Diese Derivate können unterschiedliche pharmakologische Eigenschaften und potenzielle therapeutische Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Cannabidibutol hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Industrie: Wird bei der Entwicklung von Cannabinoid-basierten Produkten und Formulierungen verwendet.
Wirkmechanismus
Cannabidibutol übt seine Wirkungen aus, indem es mit dem Endocannabinoid-System interagiert, insbesondere mit den Cannabinoidrezeptoren CB1 und CB2. Diese Rezeptoren sind an verschiedenen physiologischen Prozessen beteiligt, darunter Schmerzempfindung, Stimmungsregulation und Immunantwort. Die Interaktion von Cannabidibutol mit diesen Rezeptoren kann diese Prozesse modulieren und zu seinen potenziellen therapeutischen Wirkungen führen .
Wissenschaftliche Forschungsanwendungen
Cannabidibutol has several scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cannabidibutol ähnelt anderen Cannabinoiden, wie z. B.:
Cannabidiol (CBD): Beide haben ähnliche Strukturen, unterscheiden sich aber in der Länge ihrer Seitenketten.
Cannabidivarin (CBDV): Ähnlich wie Cannabidiol, aber mit einer Propyl-Seitenkette.
Cannabigerol (CBG): Ein Vorläufer anderer Cannabinoide, darunter Cannabidiol und Cannabidibutol.
Einzigartigkeit
Die Einzigartigkeit von Cannabidibutol liegt in seiner Butyl-Seitenkette, die es von anderen Cannabinoiden wie Cannabidiol und Cannabidivarin unterscheidet. Dieser strukturelle Unterschied kann zu Variationen in seinen pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen führen .
Eigenschaften
IUPAC Name |
5-butyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-5-6-7-15-11-18(21)20(19(22)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-17,21-22H,2,5-9H2,1,3-4H3/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRXESQKGXYDOL-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345995 | |
| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60113-11-3 | |
| Record name | Cannabidibutol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060113113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1'R,2'R)-4-Butyl-5'-methyl-2'-(prop-1-en-2-yl)-1',2',3',4'-tetrahydro[biphenyl]-2,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CANNABIDIBUTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSJ25E98QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025689.png)

![N-phenyl-1'-(2-phenylethyl)-[1,4'-bipiperidin]-4-amine](/img/structure/B3025691.png)
![N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride](/img/structure/B3025692.png)
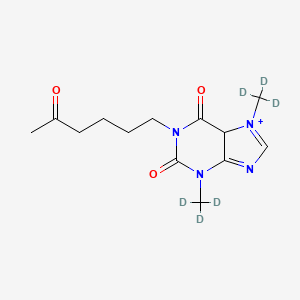
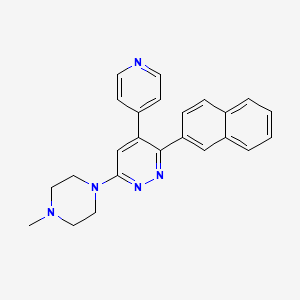
![trans-N-[2-(dimethylamino)cyclohexyl]-N-methyl-2-naphthalenecarboxamide](/img/structure/B3025697.png)
 ketone](/img/structure/B3025702.png)
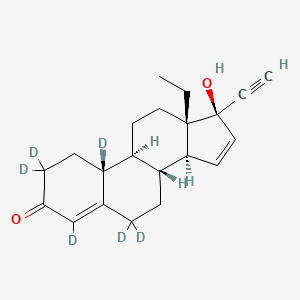
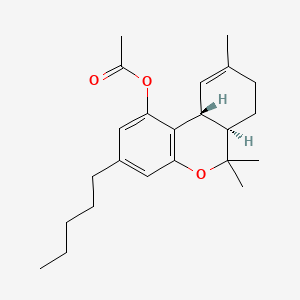

![(8R,10S)-10-[(6-deoxy-2-O-methyl-alpha-L-mannopyranosyl)oxy]-7,8,9,10-tetrahydro-1,8,11-trihydroxy-8-methyl-5,12-naphthacenedione](/img/structure/B3025707.png)
![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)
